molecular formula C16H28N2O6 B13908936 (4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)

(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)

Cat. No.: B13908936
M. Wt: 344.40 g/mol
InChI Key: BKJYYZARMVJURT-CTWWJBIBSA-N
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Description

(4R)-1-oxa-8-azaspiro[35]nonane;hemi(oxalic acid) is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-oxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-oxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while reduction could lead to various reduced forms of the compound.

Scientific Research Applications

(4R)-1-oxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-oxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1-oxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

(4R)-1-oxa-8-azaspiro[3.5]nonane;oxalic acid

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)/t2*7-;/m11./s1

InChI Key

BKJYYZARMVJURT-CTWWJBIBSA-N

Isomeric SMILES

C1C[C@@]2(CCO2)CNC1.C1C[C@@]2(CCO2)CNC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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